alpha-Methylpiperidine-1-ethylamine
Description
Significance of Piperidine (B6355638) and Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Drug Discovery
The piperidine and piperazine rings are foundational structures in the development of therapeutic agents. These heterocyclic scaffolds are remarkably prevalent in a vast number of biologically active compounds and approved drugs. arizona.edunih.gov
The journey of piperidine in medicine is a long and storied one. The piperidine structure itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Its presence is noted in numerous natural alkaloids, some with profound physiological effects. wikipedia.org This natural prevalence hinted early on at the potential for piperidine-containing molecules to interact with biological systems. Over the years, this scaffold has been integrated into a multitude of synthetic drugs, ranging from antipsychotics to selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.orgtaylorandfrancis.com
Piperazine also has a significant history, gaining prominence in the early 20th century as an anthelmintic agent to combat parasitic worm infections. wikipedia.org Its mode of action was found to be the paralysis of parasites, allowing the host to expel them. wikipedia.org This initial success paved the way for the development of a wide array of piperazine derivatives with diverse pharmacological applications, including roles as antitumor, antidepressant, and antihistamine agents. wikipedia.orgresearchgate.net
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of medicinal chemistry. ijnrd.orgresearchgate.net In fact, over 90% of newly developed drugs are reported to feature a heterocyclic motif. ijnrd.orgeprajournals.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties to the molecule. ijnrd.orgnih.gov
These properties are crucial for a compound's biological activity. The heteroatoms can influence a molecule's polarity, lipophilicity, and ability to form hydrogen bonds. These factors govern how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how it binds to its target receptor or enzyme. nih.gov Nitrogen-containing heterocycles, such as piperidine and piperazine, are particularly important as their basic nature allows them to form salts, often improving solubility and handling, and to interact with biological targets through ionic bonding. nih.gov
Overview of Alpha-Methylpiperidine-1-ethylamine and Related Structures
Within the vast family of piperidine derivatives lies this compound. While specific research on this exact molecule is not extensively publicized, its structure provides a clear example for understanding the principles of nomenclature and the rationale behind the investigation of similar compounds.
This compound, with the chemical formula C₈H₁₈N₂, is a piperidine derivative. Its formal IUPAC name is 1-(piperidin-1-yl)propan-2-amine. alfa-chemistry.com Let's break down this nomenclature:
Piperidine: This refers to the core six-membered ring containing one nitrogen atom. wikipedia.org
1-yl: This indicates that the piperidine ring is a substituent attached via its nitrogen atom (position 1) to the rest of the molecule.
propan-2-amine: This describes a three-carbon chain (propane) where an amine group (-NH₂) is attached to the second carbon. The "amine" suffix denotes the primary amine functional group.
The name "this compound" is a semi-systematic name that also clearly describes the structure:
piperidine-1-ethylamine: This describes an ethylamine (B1201723) (-CH₂CH₂NH₂) group attached to the nitrogen (position 1) of the piperidine ring.
alpha-Methyl: This indicates a methyl group (-CH₃) is attached to the "alpha" carbon of the ethylamine chain—the carbon atom adjacent to the amine group.
This compound belongs to the class of aminoethyl-substituted piperidines. nih.gov The presence of two nitrogen atoms—one tertiary amine within the piperidine ring and one primary amine on the side chain—gives it basic properties and multiple points for potential chemical reactions or biological interactions. ontosight.ai
Table 1: Structural and Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 1-(piperidin-1-yl)propan-2-amine | alfa-chemistry.com |
| Molecular Formula | C₈H₁₈N₂ | alfa-chemistry.com |
| Molecular Weight | 142.24 g/mol | |
| CAS Number | 34217-60-2 | alfa-chemistry.com |
| InChIKey | ZFDABCDCTKLGOK-UHFFFAOYSA-N | alfa-chemistry.com |
The scientific interest in compounds like this compound stems from the proven success of the piperidine scaffold in drug discovery. arizona.edunih.gov Researchers synthesize and study derivatives to explore how structural modifications affect a molecule's properties and potential biological activity.
The rationale includes:
Exploring Structure-Activity Relationships (SAR): By making small, deliberate changes to a core structure—like adding a methyl group to the ethylamine side chain—chemists can map which parts of the molecule are essential for a specific biological effect. nih.gov For instance, research on other aminoethyl-substituted piperidines has shown that the piperidine ring itself can be a critical structural element for affinity at certain biological targets, such as sigma receptors. nih.govnih.gov
Modulating Physicochemical Properties: The introduction of substituents allows for the fine-tuning of properties like lipophilicity (fat solubility) and polarity. nih.gov A primary goal in early drug discovery is to optimize these properties to improve a compound's pharmacokinetic profile. nih.gov Adding a piperidine ring to a molecule, for example, can modulate its polarity and basicity. nih.gov
Versatile Chemical Intermediates: These compounds can serve as building blocks for the synthesis of more complex molecules. ontosight.ai The primary amine group, for example, is a reactive handle that can be used to link the piperidine-containing fragment to other chemical moieties, creating novel and diverse chemical structures for screening.
In essence, while this compound may not be a final product itself, its structure represents a template for the kind of molecular exploration that drives innovation in medicinal chemistry and materials science. The study of such compounds is fundamental to understanding how molecular structure dictates function, a core principle in the quest for new and effective chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDABCDCTKLGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955765 | |
| Record name | 1-(Piperidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34217-60-2 | |
| Record name | 1-(2-Aminopropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34217-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylpiperidine-1-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034217602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Piperidin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpiperidine-1-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Advanced Synthetic Methodologies for Alpha Methylpiperidine 1 Ethylamine and Analogues
Strategies for Piperidine (B6355638) Ring Construction and Functionalization
The creation of the piperidine ring and its subsequent modification are central to the synthesis of complex molecules. Various methodologies have been developed to achieve this, ranging from cyclization reactions to the introduction of functional groups.
Cyclization Reactions for Piperidine Ring Formation
The formation of the six-membered piperidine ring can be accomplished through several cyclization strategies. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds to close a linear precursor into a cyclic structure.
Alkene cyclization represents a powerful tool for constructing the piperidine skeleton. These reactions typically involve the intramolecular reaction of a nitrogen-containing nucleophile with an alkene.
One notable approach is the oxidative amination of non-activated alkenes. For instance, a gold(I)-catalyzed reaction facilitates the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Palladium catalysis, particularly with novel pyridine-oxazoline ligands, has also been employed for the enantioselective version of this type of amination. nih.gov
Another strategy involves the intramolecular cyclization of amides bearing an alkene group through hydride transfer. nih.gov This method is effective for forming piperidines with tertiary amino groups, particularly in polar solvents like DMSO and DMF. nih.gov However, the presence of water can be detrimental, leading to the formation of byproducts. nih.gov The table below summarizes key aspects of these alkene cyclization methods.
| Catalyst/Reagent | Key Features | Ref. |
| Gold(I) Complex | Oxidative amination of non-activated alkenes. | nih.gov |
| Palladium with Pyridine-Oxazoline Ligand | Enantioselective oxidative amination. | nih.gov |
| Hydride Transfer | Intramolecular cyclization of alkene-bearing amides. | nih.gov |
The carbonyl ene and Prins cyclizations offer another route to substituted piperidines. nih.gov For example, the cyclization of certain aldehydes catalyzed by methylaluminum dichloride can produce trans piperidines with high diastereoselectivity. nih.gov Conversely, using a Brønsted acid like hydrochloric acid can favor the formation of cis piperidines under kinetic control. nih.gov
Radical cyclizations provide a versatile and powerful method for the synthesis of piperidine rings, often proceeding under mild conditions. acs.org These reactions involve the generation of a radical species that subsequently cyclizes to form the heterocyclic ring.
One approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can lead to the formation of 2,4,5-trisubstituted piperidines. acs.org The diastereomeric ratio of the products can be influenced by the nature of the radical-stabilizing group. acs.org Furthermore, α-aminoalkyl radicals can cyclize onto unactivated double bonds to afford polysubstituted piperidines. rsc.org
A newer development is the use of a cobalt(II) catalyst for the intramolecular radical cyclization of linear amino-aldehydes. nih.govmdpi.com This method is effective for producing various piperidines, although it can sometimes lead to the formation of a linear alkene byproduct. nih.govmdpi.com Additionally, photoredox catalysis in combination with a trialkylamine reductant can be used to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form complex spiropiperidines. thieme-connect.com The table below highlights different radical cyclization strategies.
| Method | Key Features | Ref. |
| 6-exo cyclization of stabilized radicals | Forms 2,4,5-trisubstituted piperidines. | acs.org |
| Cyclization of α-aminoalkyl radicals | Produces polysubstituted piperidines. | rsc.org |
| Cobalt(II)-catalyzed cyclization | Cyclization of linear amino-aldehydes. | nih.govmdpi.com |
| Photoredox-mediated cyclization | Forms spiropiperidines from aryl halides. | thieme-connect.com |
The synthesis of enantiomerically pure piperidines is of great importance in drug development. nih.govsnnu.edu.cn Several enantioselective methods have been developed to control the stereochemistry of the piperidine ring during its formation.
One strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative. nih.govsnnu.edu.cn This key step provides 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction then furnishes the desired enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn
Another innovative approach intercepts the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov A chiral copper catalyst enables a regio- and enantioselective δ-C-H cyanation of acyclic amines. nih.gov This reaction introduces a carbonyl equivalent at the δ-position, and the resulting enantioenriched δ-amino nitriles can be converted into a variety of chiral piperidines. nih.gov
A stepwise dearomatization/enantioselective borylation strategy has also been developed. acs.org This involves the partial reduction of pyridine (B92270) derivatives to 1,2-dihydropyridines, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation to yield enantioenriched 3-boryl-tetrahydropyridines. acs.org These borylated intermediates are versatile building blocks for chiral piperidines. acs.org The following table summarizes these enantioselective methods.
| Method | Catalyst/Key Reagent | Key Intermediate | Ref. |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst | 3-substituted tetrahydropyridines | nih.govsnnu.edu.cn |
| Intercepted HLF Reaction | Chiral Copper catalyst | δ-amino nitriles | nih.gov |
| Dearomatization/Borylation | Copper(I) catalyst | 3-boryl-tetrahydropyridines | acs.org |
Reductive Amination Techniques for Introducing Amine Moieties
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming C-N bonds. researchgate.net This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion, which is then reduced. wikipedia.org It is a widely used method due to its operational simplicity and the availability of a wide range of starting materials. researchgate.net
The process typically involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net This two-step, one-pot procedure is highly efficient for creating secondary and tertiary amines. masterorganicchemistry.com
A significant application of this methodology is in the synthesis of polyhydroxylated piperidines, also known as iminosugars. researchgate.net The intramolecular version of reductive amination applied to carbohydrate-derived dialdehydes or ketoaldehydes is a key ring-closing step in the synthesis of these biologically important molecules. researchgate.netchim.it
Catalytic methods for reductive amination are highly sought after for their efficiency and environmental benefits. wikipedia.org These methods often employ a metal catalyst to facilitate the reduction of the imine intermediate.
Hydrogenation using catalysts such as platinum, palladium, or nickel is a common method for direct reductive amination. wikipedia.org This approach combines the carbonyl compound, the amine, and the catalyst in a one-pot reaction. wikipedia.org For example, a rhodium-catalyzed asymmetric carbometalation of dihydropyridines, followed by another reduction step, provides access to a variety of enantioenriched 3-piperidines. acs.org This three-step process highlights the power of catalytic reductions in complex piperidine synthesis. nih.govsnnu.edu.cnacs.org
In addition to hydrogenation, other catalytic systems can be employed. For instance, the combination of a cobaloxime catalyst with an amine and photoredox catalysis can mediate the radical cyclization of aldehydes with pendant alkenes, ultimately leading to cyclic amine structures. organic-chemistry.org The table below provides examples of catalytic reductive amination approaches.
| Catalyst System | Application | Ref. |
| Platinum, Palladium, or Nickel | Direct reductive amination via hydrogenation. | wikipedia.org |
| Rhodium Catalyst | Asymmetric synthesis of 3-substituted piperidines. | nih.govsnnu.edu.cnacs.org |
| Cobaloxime/Photoredox | Radical cyclization to form cyclic amines. | organic-chemistry.org |
Biocatalytic Approaches Using Imine Reductases and Reductive Aminases
Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral amines. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are particularly valuable enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, to produce chiral amines with high optical purity. nih.govwikipedia.orgcancer.gov These enzymatic methods offer mild reaction conditions and high selectivity, making them attractive alternatives to traditional chemical methods. wikipedia.org
Recent research has focused on expanding the application of IREDs and RedAms to the synthesis of complex chiral molecules, including piperidine derivatives. acs.orgmanchester.ac.uk Structure-guided mutagenesis and protein engineering have been employed to enhance the activity and selectivity of these enzymes for specific substrates. acs.orgnih.gov For instance, engineered reductive aminases have been successfully used to access specific diastereomers of chiral amine building blocks containing multiple stereocenters. acs.org This involves modifying the enzyme's active site to favor the formation of the desired isomer. acs.org
One-pot cascade reactions combining multiple enzymes, such as carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IREDs), have been developed for the synthesis of enantiomerically pure chiral mono- and disubstituted piperidines. figshare.com These biocatalytic cascades allow for the conversion of simple starting materials, like keto acids, into complex piperidine frameworks with high conversion and stereoselectivity in a single reaction vessel. figshare.com The systematic investigation of how substituents on the piperidine ring affect the IRED-catalyzed reduction of a chiral imine is also an active area of research. figshare.com
A notable development is the discovery of multifunctional biocatalysts, such as EneIRED, which can catalyze both conjugate alkene reduction and subsequent reductive amination. nih.gov This allows for the coupling of α,β-unsaturated carbonyls with amines to efficiently synthesize a diverse range of chiral amine diastereomers. nih.gov
N-Alkylation and N-Substitution Reactions on Piperidine Nitrogen
The introduction of substituents on the piperidine nitrogen is a crucial step in the synthesis of many piperidine-based compounds, influencing their chemical and biological properties. ajchem-a.com
Introduction of Methyl and Ethyl Substituents
N-alkylation of piperidine with methyl and ethyl groups is a common transformation. researchgate.net Standard procedures often involve the reaction of piperidine with an alkyl halide, such as methyl iodide or ethyl bromide, in a suitable solvent like anhydrous acetonitrile (B52724). researchgate.net To drive the reaction towards monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is typically added slowly to maintain an excess of piperidine. researchgate.net The use of a base, such as potassium carbonate or N,N-diisopropylethylamine (DIEA), can facilitate the reaction by neutralizing the acid formed. researchgate.netechemi.com Alternative methods include using sodium hydride in dry dimethylformamide (DMF) to deprotonate the piperidine before adding the alkylating agent. researchgate.net
A modified Eschweiler-Clarke reaction using formic acid-d2 has been employed for the selective introduction of a monodeuterated methyl group onto the piperidine nitrogen. nih.gov
Impact of N-Substituents on Compound Properties
The nature of the N-substituent on the piperidine ring can significantly impact the compound's properties, including its lipophilicity, basicity, and biological activity. ajchem-a.comresearchgate.net For example, N-methylation can increase a peptide's lipophilicity, potentially improving its bioavailability. monash.edu The presence of different N-substituents can also influence the stereochemistry of the piperidine ring and its interactions with biological targets. ajchem-a.com
Studies have shown that the flexibility and lipophilicity of the piperidine ring, influenced by N-substitution, can affect a compound's cytotoxic activity. ajchem-a.com In some cases, N-substituted piperidine derivatives have demonstrated antioxidant properties, with the nature of the substituent playing a crucial role. ajchem-a.com For instance, the presence of a proximal hydroxy group in combination with a TEMPO moiety on N-substituted piperidines has been shown to have a synergistic effect on their antioxidant capacity. ajchem-a.com The electronic properties of the piperidine ring, and consequently its reactivity, are also influenced by the N-substituent. researchgate.net
Multi-step Synthetic Sequences and Optimization
The synthesis of complex molecules like alpha-Methylpiperidine-1-ethylamine and its analogues often requires multi-step sequences. The efficiency of these sequences is paramount, and chemists employ various strategies to optimize them.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in each step of a synthetic sequence. nih.gov This involves systematically varying parameters such as solvent, temperature, catalyst, and reactant concentrations. acs.orgresearchgate.net For piperidine synthesis, the choice of protecting groups can be critical, as they must be stable to the reaction conditions of subsequent steps and easily removable. acs.org For example, in the synthesis of 3-substituted piperidines, carbamate (B1207046) protecting groups were found to be superior to others. acs.org
The optimization process often involves detailed studies to understand the reaction mechanism and identify potential side reactions. nih.gov For instance, in radical-mediated cyclizations to form piperidines, competitive side reactions can lead to the formation of by-products. mdpi.comnih.gov Understanding these competing pathways allows for the adjustment of reaction conditions to favor the desired product. The concentration of starting materials can also be a critical factor; for example, in certain hydrogenation processes for piperidine synthesis, maintaining an optimal concentration is essential for success. nih.gov
Green Chemistry Principles in Piperidine Synthesis
The integration of green chemistry into the synthesis of piperidines, including N-substituted derivatives, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov Key strategies include the use of biocatalysis, multicomponent reactions, and the careful selection of solvents and catalysts. rsc.orgmdpi.com
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like chlorinated hydrocarbons are often toxic and difficult to dispose of. Research has focused on identifying and utilizing greener alternatives in piperidine synthesis.
One promising area is the use of biocatalysis in aqueous media, which can eliminate the need for organic solvents altogether. For instance, the synthesis of piperidine derivatives has been successfully carried out in water, which is a safe, non-toxic, and readily available solvent. mdpi.com The use of solid-phase synthesis with reductive amination has also been explored, where solvents like dimethylformamide (DMF) can sometimes be replaced with greener alternatives. nih.gov
Kinetic studies on the formation of substituted piperidines have shown that the reaction rate can be significantly influenced by the solvent. For example, in some reactions, ethanol (B145695) has been shown to accelerate the reaction rate compared to methanol (B129727). youtube.com Ethanol is considered a greener solvent as it can be derived from renewable resources.
The development of solvent selection guides for specific reaction types, such as reductive amination, is a valuable tool for chemists. These guides help in replacing less desirable solvents, like dichloromethane (B109758) (DCM), with more environmentally benign options such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).
A comparative look at solvents used in piperidine synthesis highlights the shift towards greener options:
| Solvent Category | Examples | Green Chemistry Considerations |
| Conventional | Dichloromethane (DCM), Chloroform | Toxic, environmentally persistent |
| Greener Alternatives | Water, Ethanol, Ethyl Acetate, 2-MeTHF | Lower toxicity, biodegradable, renewable sources |
| Neat (Solvent-free) | Reactions conducted without a solvent | Eliminates solvent waste entirely |
Recent research has also explored the use of mechanosynthesis, where reactions are carried out by grinding solid reactants together, completely eliminating the need for a solvent. nih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu Reactions with high atom economy are a cornerstone of green chemistry as they generate minimal waste.
Multicomponent Reactions (MCRs):
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are inherently atom-economical. The synthesis of functionalized piperidines has been achieved through one-pot multicomponent reactions, which offer advantages such as shorter reaction times and reduced energy consumption. rsc.org For instance, a one-pot synthesis of N-substituted piperidones, which can be precursors to compounds like this compound, has been developed as a greener alternative to classical methods like the Dieckman condensation. nih.gov
The efficiency of these reactions can be further enhanced by the use of catalysts. For example, a biocatalytic approach using an immobilized lipase (B570770) has been developed for the multicomponent synthesis of piperidines, offering good to excellent yields. rsc.org
Reductive Amination:
Reductive amination is a key transformation for the synthesis of amines, including N-alkylated piperidines. mdma.chyoutube.com This reaction involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. The efficiency of this process can be improved by using catalytic hydrogenation or milder reducing agents. A significant side reaction can be the formation of secondary amines, which can be minimized by using a large excess of the primary amine. mdma.ch
The synthesis of N-methylpiperidine, a related compound, has been achieved with high yield through the reaction of pentane-1,5-diol and methylamine (B109427) over a catalyst. mdpi.com This demonstrates a potentially atom-economical route to N-alkylated piperidines.
The following table provides a conceptual comparison of different synthetic approaches in terms of atom economy:
| Synthetic Approach | Description | Atom Economy | Key Advantages |
| Classical Multi-step Synthesis | Linear sequence of reactions with protection/deprotection steps. | Often low | Well-established for a wide range of products. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High | High efficiency, reduced waste and reaction time. |
| Catalytic Reductive Amination | Direct formation of C-N bond with reduction. | Generally high | Fewer steps, can be highly selective. |
| Biocatalysis | Use of enzymes as catalysts. | Potentially very high | High selectivity, mild reaction conditions, renewable catalysts. |
By prioritizing methods with high atom economy and efficiency, the chemical industry can move towards more sustainable practices in the production of valuable compounds like this compound.
Iii. Advanced Spectroscopic and Chromatographic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of α-Methylpiperidine-1-ethylamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the precise arrangement and connectivity of atoms can be established.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethylamine (B1201723) chain, and the methyl group. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting pattern (multiplicity, due to spin-spin coupling with neighboring protons) would confirm the structure. Although specific experimental data is sparse, predicted values can be inferred from similar structures. chemicalbook.comdocbrown.infodocbrown.info
Expected ¹H NMR Data for α-Methylpiperidine-1-ethylamine
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -NH₂ | 1.0 - 2.5 | Broad singlet | 2H |
| Piperidine H (axial, equatorial) | 1.4 - 1.6 | Multiplet | 6H |
| Piperidine H (adjacent to N) | 2.2 - 2.6 | Multiplet | 4H |
| -CH(NH₂)- | 2.8 - 3.2 | Multiplet | 1H |
| -CH₂-N(piperidine) | 2.2 - 2.5 | Multiplet | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts would be characteristic of the aliphatic amine structure. docbrown.infochemicalbook.comwisc.edu
Expected ¹³C NMR Data for α-Methylpiperidine-1-ethylamine
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ | 18 - 25 |
| Piperidine C (para to N) | 24 - 28 |
| Piperidine C (meta to N) | 26 - 30 |
| -CH(NH₂) | 45 - 55 |
| Piperidine C (ortho to N) | 52 - 58 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
For an unambiguous assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a correlation between the methyl protons and the methine (-CH) proton, and between the methine proton and the methylene (B1212753) (-CH₂) protons of the ethylamine chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the attachment of the methyl protons to the methyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. docbrown.infonist.gov
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of α-Methylpiperidine-1-ethylamine. This allows for the calculation of its elemental formula with high confidence. The expected exact mass for the molecular formula C₈H₁₈N₂ is 142.14700 u. alfa-chemistry.com The observation of this exact mass in an HRMS analysis would provide strong evidence for the compound's identity.
The fragmentation pattern in MS is also highly informative. For α-Methylpiperidine-1-ethylamine, characteristic fragmentation would be expected to occur via alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable, resonance-stabilized fragment ions. The most likely fragmentation would result in the loss of an ethylamine radical or the formation of a piperidinomethyl radical, leading to characteristic peaks in the mass spectrum.
Predicted Major Mass Fragments for α-Methylpiperidine-1-ethylamine
| m/z | Fragment |
|---|---|
| 142 | [C₈H₁₈N₂]⁺ (Molecular Ion) |
| 98 | [C₆H₁₂N]⁺ (Piperidinomethyl cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Note: Predicted fragmentation is based on common fragmentation pathways for aliphatic amines.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of α-Methylpiperidine-1-ethylamine samples by separating the main compound from any impurities or byproducts from synthesis. uni.luchemicalbook.com The mass spectrometer then provides molecular weight information for each separated component, aiding in their identification. In a research context, LC-MS is invaluable for monitoring the progress of reactions that synthesize or modify α-Methylpiperidine-1-ethylamine and for analyzing its presence in complex biological or environmental matrices.
Chromatographic Methods for Purification and Analytical Quantification
Chromatographic techniques are essential for both the purification of α-Methylpiperidine-1-ethylamine after its synthesis and for its precise quantification in various samples.
For purification, column chromatography would be a standard method. Given the basic nature of the amine groups, an adsorbent like silica (B1680970) gel could be used, often with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing and improve separation.
For analytical quantification, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.
Gas Chromatography (GC): Due to its volatility, α-Methylpiperidine-1-ethylamine can be analyzed by GC. A capillary column with a polar stationary phase would be appropriate, and a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) could be used for sensitive detection. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly if the compound is part of a more complex, non-volatile mixture. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common approach. Detection could be achieved using a UV detector if the compound has a chromophore (though unlikely for this specific structure) or, more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For trace-level quantification, coupling HPLC with mass spectrometry (LC-MS) would be the method of choice. uni.luchemicalbook.com
Table of Mentioned Compounds
| Compound Name |
|---|
| α-Methylpiperidine-1-ethylamine |
| Piperidine |
| Triethylamine |
| Acetonitrile |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. In the context of α-Methylpiperidine-1-ethylamine, the development of a robust HPLC method is crucial for assessing its purity and for quality control during synthesis and downstream applications. Research efforts have led to the establishment of effective reverse-phase HPLC (RP-HPLC) methods for the analysis of structurally related piperidine compounds.
A notable method developed for the analysis of 1-Methylpiperidine-4-methylamine, a compound structurally similar to α-Methylpiperidine-1-ethylamine, utilizes a Newcrom R1 column. sielc.com This method employs a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier, such as phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid to ensure compatibility. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is also an option for faster ultra-high-performance liquid chromatography (UPLC) applications. sielc.com
The developed RP-HPLC methods are often validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. impactfactor.orgresearchgate.net Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). impactfactor.orgresearchgate.netresearchgate.net For instance, in the development of an HPLC method for a different amine compound, linearity was established over a specific concentration range, and the LOD and LOQ were determined to be at parts-per-million (ppm) levels, demonstrating the method's sensitivity. impactfactor.org
Below is a data table summarizing a typical set of HPLC conditions that could be adapted for the analysis of α-Methylpiperidine-1-ethylamine, based on methods for analogous compounds.
| Parameter | Condition |
| Stationary Phase (Column) | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Mode | Reverse Phase (RP) |
| Detection | UV, Mass Spectrometry (MS) |
| Application | Analytical and Preparative |
| Scalability | Suitable for preparative separation |
This table is generated based on data from a method for a structurally similar compound and represents a potential starting point for the analysis of α-Methylpiperidine-1-ethylamine. sielc.com
Preparative Chromatography for Compound Isolation
Following the synthesis of α-Methylpiperidine-1-ethylamine, purification is a critical step to isolate the compound of interest from starting materials, byproducts, and other impurities. Preparative chromatography is a powerful technique employed for this purpose, allowing for the isolation of larger quantities of a purified substance for further research.
The principles of preparative HPLC are an extension of analytical HPLC, with the primary difference being the scale of the separation. The goal of preparative chromatography is to isolate a specific compound rather than simply to identify and quantify it. Therefore, larger columns with greater loading capacities are utilized. The analytical HPLC method described for a similar compound, 1-Methylpiperidine-4-methylamine, has been noted for its scalability, making it directly applicable to preparative separations. sielc.com
In a typical preparative HPLC workflow, a crude reaction mixture containing α-Methylpiperidine-1-ethylamine would be dissolved in a suitable solvent and injected onto a preparative column. The mobile phase composition, initially optimized at an analytical scale, would be used to elute the compounds from the column. As the separated compounds elute, they are collected in fractions. These fractions are then analyzed, often using the same analytical HPLC method, to identify those containing the pure desired product.
The selection of the stationary and mobile phases is critical for achieving efficient separation. For a basic compound like α-Methylpiperidine-1-ethylamine, a reverse-phase column, such as the Newcrom R1, is a suitable choice. sielc.com The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, can be run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve the desired separation.
| Technique | Description | Application |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution liquid chromatography technique used to purify and isolate compounds from a mixture. It utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. | Isolation of pure α-Methylpiperidine-1-ethylamine from synthesis reaction mixtures for subsequent experimental use. |
| Medium-Pressure Liquid Chromatography (MPLC) | A chromatographic technique that operates at lower pressures than HPLC but higher pressures than flash chromatography. It is often used as an initial purification step before final polishing by preparative HPLC. | Can be used for the initial cleanup of the crude product containing α-Methylpiperidine-1-ethylamine. nih.gov |
This table outlines chromatographic techniques applicable to the isolation and purification of α-Methylpiperidine-1-ethylamine.
###IV. Computational Chemistry and Molecular Modeling Studies of alpha-Methylpiperidine-1-ethylamine
Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of molecules at an atomic level, providing insights that complement experimental data. For this compound, these methods can elucidate its electronic structure, predict spectroscopic characteristics, analyze its dynamic behavior, and guide the design of derivatives with specific biological activities. As direct computational studies on this compound are limited in published literature, this analysis draws upon established computational methodologies and findings from closely related piperidine analogs to infer its molecular characteristics.
####4.1. Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic distribution, which dictates its reactivity.
#####4.1.1. Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. It is widely applied to optimize molecular geometries and calculate thermodynamic properties. For piperidine-based systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
Studies on simple analogs like 2-methylpiperidine show that the piperidine ring predominantly adopts a stable chair conformation. In this conformation, the methyl group at the alpha-position (C2) can exist in either an equatorial or axial orientation. DFT calculations consistently identify the conformer with the equatorial methyl group as the more stable, lower-energy state due to reduced steric hindrance. nih.gov For this compound, the ethylamine substituent on the nitrogen atom would also influence the ring geometry, but the fundamental preference for a chair conformation with an equatorial alpha-methyl group is expected to remain. The total energy, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) are key outputs of these calculations, providing insights into the molecule's stability and reactivity. researchgate.netscispace.com
Table 1: Predicted Geometric Parameters for the Equatorial Conformer of 2-Methylpiperidine (DFT B3LYP/6-311G(d,p)) Data extrapolated from analogous computational studies. nih.gov
| Parameter | Value |
|---|---|
| Bond Length C2-C3 (Å) | ~1.535 |
| Bond Length N1-C2 (Å) | ~1.468 |
| Bond Angle C6-N1-C2 (°) | ~111.5 |
| Bond Angle N1-C2-C3 (°) | ~110.8 |
| Dihedral Angle C6-N1-C2-C3 (°) | ~ -56.2 |
#####4.1.2. Spectroscopic Property Prediction (NMR, IR)
DFT calculations are also employed to predict spectroscopic properties, which can be used to validate experimental findings or assign spectral features. researchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. Studies on 2-methylpiperidine have successfully assigned the characteristic vibrational modes, including N-H stretching, C-H stretching, and various bending and rocking motions of the piperidine ring. nih.gov For this compound, the spectrum would be more complex due to the N-ethylamine group, but the fundamental piperidine ring vibrations would be expected at similar wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. Comparing these computed shifts with experimental data for a series of conformers allows for the determination of the most likely structure in solution. researchgate.net For this compound, this method would be crucial for assigning the correct stereochemistry and preferred conformation.
Table 2: Representative Predicted Vibrational Frequencies for 2-Methylpiperidine Data extrapolated from analogous computational studies. nih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3350 |
| CH₃ Asymmetric Stretch | ~2960 |
| CH₂ Symmetric Stretch | ~2855 |
| C-N Stretch | ~1130 |
| Ring Deformation | ~840 |
####4.2. Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, accounting for its flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.net
#####4.2.1. Conformational Landscape and Flexibility of Piperidine Ring Systems
The piperidine ring is not rigid and can interconvert between different conformations, primarily the chair, boat, and twist-boat forms. ias.ac.in MD simulations allow for the exploration of the potential energy surface and the determination of the relative populations of these conformers. For most substituted piperidines, the chair conformation is significantly lower in energy and thus more populated. nih.gov
The substituents play a critical role in the conformational equilibrium. For a 2-substituted piperidine like the parent ring of this compound, the key equilibrium is between the chair conformers with the methyl group in the axial and equatorial positions. Computational studies on 1,2-dimethylpiperidine have shown that the equatorial conformer is favored by approximately 1.8 kcal/mol over the axial conformer. nih.gov This energy difference arises from unfavorable 1,3-diaxial interactions that destabilize the axial conformation. MD simulations can quantify the timescale of ring inversion and the flexibility of the N-ethylamine side chain, which is crucial for its interaction with binding partners.
Table 3: Relative Free Energy of Piperidine Ring Conformations Data based on computational studies of analogous substituted piperidines. nih.gov
| Conformation (e.g., 1,2-dimethylpiperidine) | Relative Free Energy (ΔG, kcal/mol) | Predominant Population |
|---|---|---|
| Chair (2-Me Equatorial) | 0.0 | Yes |
| Chair (2-Me Axial) | +1.8 | No |
| Twist-Boat | > +5.0 | No |
#####4.2.2. Binding Free Energy Deconvolution and Interaction Analysis
When a molecule like this compound acts as a ligand for a biological receptor, MD simulations are invaluable for understanding the binding process. By simulating the ligand-receptor complex, one can identify the specific interactions that stabilize the bound state. nih.govrsc.org
Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy (ΔG_bind). nih.govrsc.org Furthermore, this total binding energy can be decomposed into contributions from individual residues in the receptor's binding pocket. researchgate.net Studies on piperidine-based ligands binding to receptors like the sigma-1 receptor have identified key interactions:
Electrostatic Interactions: A crucial salt bridge often forms between the protonated piperidine nitrogen and acidic residues like aspartate (Asp) or glutamate (Glu) in the binding site. nih.gov
Hydrogen Bonds: The amine group in the ethylamine side chain can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.
Hydrophobic and van der Waals Interactions: The aliphatic piperidine ring and methyl group typically engage in favorable hydrophobic contacts with nonpolar residues such as leucine, phenylalanine, and tyrosine. researchgate.net
This deconvolution helps to identify which parts of the molecule are most important for binding affinity and selectivity, providing a rational basis for designing improved ligands. researchgate.net
Table 4: Representative Per-Residue Interaction Deconvolution for a Piperidine-based Ligand Illustrative data based on published MD simulation studies of piperidine analogs. researchgate.net
| Receptor Residue | Interaction Type | Energy Contribution (kcal/mol) |
|---|---|---|
| Glu172 | Salt Bridge / H-Bond | -4.5 |
| Asp126 | Salt Bridge | -3.8 |
| Phe107 | π-Cation | -2.1 |
| Leu105 | Hydrophobic | -1.5 |
| Tyr206 | Hydrophobic | -1.2 |
####4.3. Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational techniques that link the chemical structure of a series of compounds to their biological activity. nih.gov These methods are essential in drug discovery for predicting the activity of new molecules and optimizing lead compounds. nih.govresearchgate.net
A QSAR model is a mathematical equation that correlates molecular descriptors with a specific biological endpoint (e.g., inhibitory concentration, IC₅₀). tandfonline.com For a series of this compound analogs, one would first calculate a wide range of molecular descriptors. These can be categorized as:
1D/2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, topological indices.
3D Descriptors: Molecular surface area, volume, principal moments of inertia (PMI), descriptors from CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis). researchgate.net
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a subset of these descriptors is selected to build a predictive model. nih.gov Such models can reveal that, for instance, increasing lipophilicity while maintaining a specific steric profile enhances activity.
Cheminformatics involves the analysis of large chemical datasets. For piperidine-based compounds, cheminformatics tools are used to assess "drug-likeness," analyze 3D shape and diversity within a chemical library, and predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. whiterose.ac.ukrsc.orgnih.gov Analyzing a virtual library of piperidine fragments can highlight their suitability for fragment-based drug discovery by ensuring they possess three-dimensional character and occupy a diverse chemical space. rsc.orgwhiterose.ac.uk
Table 5: Common Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Physicochemical | logP, Molar Refractivity (MR) | Lipophilicity, Bulk |
| Topological | Wiener Index, Kier Shape Indices | Molecular Branching, Shape |
| Electronic | Dipole Moment, Partial Charges | Polarity, Electrostatics |
| 3D / Steric | Molecular Surface Area, CoMFA fields | Size, 3D Shape |
Iv. Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Descriptor Calculation and Feature Selection
In the computational evaluation of alpha-Methylpiperidine-1-ethylamine and its derivatives, the initial step involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, which can be categorized into several classes, including electronic, steric, and hydrophobic properties. researchgate.net The process of descriptor calculation is fundamental to Quantitative Structure-Activity Relationship (QSAR) modeling, where the goal is to establish a mathematical correlation between the chemical structure and biological activity. researchgate.netnih.gov
Software such as AlvaDesc can be employed to calculate thousands of descriptors for each molecule, starting from a standardized representation like the SMILES notation. mdpi.com These descriptors can range from simple constitutional indices to complex 3D descriptors that capture the molecule's spatial arrangement. nih.gov
Once a large pool of descriptors is generated, feature selection becomes a critical step to identify the most relevant descriptors that influence the biological activity of interest. researchgate.net This process helps in building robust and predictive QSAR models by eliminating redundant or irrelevant descriptors. nih.gov Techniques like genetic function approximation have been utilized to select a small subset of descriptors that result in a statistically significant QSAR model. nih.gov For instance, in studies of similar amine-containing compounds, descriptors related to partial surface area and molecular shape have been found to be crucial in predicting biological interactions. nih.gov
Table 1: Examples of Molecular Descriptors Calculated for Piperidine (B6355638) Derivatives
| Descriptor Category | Specific Descriptor Example | Description |
| Topological | Wiener Index | A measure of the molecule's branching. |
| Electronic | Partial Negative Surface Area (PNSA) | Relates to the molecule's ability to participate in electrostatic interactions. nih.gov |
| Spatial/Steric | Molecular Shadow (Area in XZ plane) | A descriptor of the molecule's size and shape in a specific orientation. nih.gov |
| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which are important for chemical reactivity. |
Predictive Modeling for Biological Activity
Predictive modeling, particularly through QSAR, is a cornerstone of modern drug discovery and aims to forecast the biological activity of novel compounds based on their molecular structures. nih.govarxiv.org For piperidine derivatives, various statistical methods have been applied to develop predictive models. These include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS). researchgate.net
The robustness and predictive power of these models are assessed using a variety of statistical parameters. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated coefficient of determination (q²) measures its predictive ability on new data. nih.gov A high-performing QSAR model will exhibit high values for both R² and q², along with a low root mean square error (RMSE). researchgate.net For example, a QSAR study on piperine analogs resulted in a model with an R² of 0.962 and a q² of 0.917, indicating a highly predictive model. nih.gov
These models can provide valuable insights into the key structural features that govern the biological activity of this compound and its analogs. For instance, a model might reveal that an increase in a specific partial surface area enhances inhibitory activity, while a larger molecular shadow is detrimental. nih.gov Such information is invaluable for the rational design of new, more potent compounds. researchgate.net
Table 2: Statistical Parameters for a Hypothetical QSAR Model of Piperidine Derivatives
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.92 | 92% of the variance in the biological activity is explained by the model. |
| q² (Cross-validated R²) | 0.85 | The model has good predictive power for new compounds. |
| RMSE (Root Mean Square Error) | 0.25 | A low value indicates a smaller difference between predicted and actual values. |
| F-statistic | 150 | Indicates a statistically significant relationship between the descriptors and the activity. nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that are likely to be active. nih.govnih.gov
A pharmacophore model is typically generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). nih.govmdpi.com The model consists of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. nih.gov
Once a pharmacophore model is developed and validated, it can be used to screen extensive chemical libraries, such as the ZINC database, to filter for molecules that match the pharmacophoric features. amazonaws.com This virtual screening process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities to the target protein. tandfonline.comnih.gov This integrated approach of pharmacophore modeling and virtual screening has proven successful in identifying novel inhibitors for various biological targets. researchgate.netnih.gov
Table 3: Common Pharmacophoric Features for Amine-Containing Ligands
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Hydrogen Bond Donor (HBD) | A functional group that can donate a hydrogen atom to form a hydrogen bond. | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in the target's active site. |
| Hydrogen Bond Acceptor (HBA) | A functional group that can accept a hydrogen atom to form a hydrogen bond. | Interaction with hydrogen atoms attached to electronegative atoms in the active site. |
| Positive Ionizable (PI) | A group that is likely to be protonated at physiological pH, such as an amine. | Forms ionic interactions with negatively charged residues (e.g., aspartate, glutamate). |
| Hydrophobic (H) | A nonpolar region of the molecule. | Engages in van der Waals interactions with hydrophobic pockets of the target protein. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can participate in π-π stacking or other aromatic interactions. nih.gov |
V. Biological Activity and Mechanistic Investigations
Evaluation of Receptor Affinities and Selectivities
The biological profile of alpha-Methylpiperidine-1-ethylamine and structurally related compounds is primarily characterized by their interaction with sigma (σ) receptors. The piperidine (B6355638) moiety is a common scaffold for ligands targeting various central nervous system receptors, including cholinesterases and NMDA receptors.
The piperidine core is a critical structural feature for affinity at sigma receptors (σR), particularly the sigma-1 (σ1R) subtype. Numerous structure-activity relationship (SAR) studies have established a general pharmacophore model for σ1R ligands, which consists of a central amine site flanked by two hydrophobic domains. The protonated amine of the piperidine ring typically engages in a crucial ionic interaction with the glutamate172 residue of the σ1 receptor.
While specific binding data for this compound is not extensively documented in publicly available research, the affinity of closely related N-substituted piperidine derivatives provides significant insight. For instance, N-phenethylpiperidine (AC927), which shares the core piperidine-ethylamine structure, demonstrates moderate affinity for both σ1R (Ki = 30 ± 2 nM) and σ2R (Ki = 138 ± 18 nM) nih.gov. This highlights the scaffold's capacity for potent interaction with sigma receptors.
Furthermore, studies on phenoxyalkylpiperidines show that N-substituted piperidines can achieve subnanomolar affinity for the σ1 receptor. For example, compounds like 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine have exhibited Ki values as low as 0.34 nM uniba.it. The substitution pattern on the piperidine ring and the nature of the N-alkyl substituent are key determinants of both affinity and selectivity over the σ2 receptor subtype uniba.itnih.gov. Generally, the piperidine moiety is considered a favorable structural element for achieving dual H3/σ1 receptor activity, with modifications to the N-substituent allowing for tuning of the affinity profile nih.gov.
Table 1: Sigma Receptor Affinities of Representative N-Substituted Piperidine Analogs
Compound σ1R Ki (nM) σ2R Ki (nM) Selectivity (σ2/σ1) AC927 (1-(2-phenethyl)piperidine) 30 ± 2 138 ± 18 4.6 Compound 13 (N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine) 2.7 ~103 38 Compound 30 (N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine) 2.6 ~486 187 Compound 1a (1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine) 0.34 52.3 153.8 Binding affinities of structurally related piperidine and piperazine (B1678402) compounds at sigma receptors. Data compiled from multiple sources [18, 19, 20]. Note: Compounds 13 and 30 are piperazine derivatives, included to illustrate the high affinity achievable with related scaffolds.
The introduction of a methyl group on the carbon alpha to the piperidine nitrogen, as in this compound, is a key structural modification. Research on analogous phenoxyalkylpiperidines indicates that such branching in the linker is well-tolerated and can maintain the high affinity of the parent compounds uniba.it. This is attributed to the R1 position (alpha to the linker) being situated in a sterically tolerant region of the σ1 receptor binding site uniba.it.
Conversely, modifications to the piperidine ring itself have a more pronounced effect on affinity. Methylation at the 2-position or the creation of cis-2,6-dimethylpiperidine derivatives leads to a significant decrease in σ1R affinity, often by more than 10-fold uniba.it. This reduction is likely due to steric clashes with receptor residues near E172 uniba.it. Therefore, while substitution on the N-ethylamine linker (as in this compound) is favorable, substitution on the piperidine ring alpha to the nitrogen is detrimental to high-affinity binding.
The piperidine scaffold is a well-established feature in many cholinesterase inhibitors, including the Alzheimer's disease therapeutic, Donepezil. Consequently, derivatives of N-alkylpiperidine are frequently investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Studies on various N-alkylpiperidine carbamates and N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have demonstrated their potential as potent cholinesterase inhibitors nih.govmui.ac.irresearchgate.net. For example, certain N-alkylpiperidine carbamates act as dual inhibitors of AChE (IC50 = 2.25 μM) and BChE (IC50 = 0.81 μM), while others show high selectivity for BChE (IC50 = 0.06 μM) nih.gov. In another series, a benzamide derivative with a fluorine substitution demonstrated highly potent AChE inhibition (IC50 = 13 ± 2.1 nM), superior to the reference drug donepezil in that study mui.ac.irresearchgate.net. The N-benzylpiperidine moiety, in particular, has been associated with non-selective BuChE/AChE inhibitory activity nih.gov. While the specific inhibitory activity of this compound has not been reported, its core structure suggests a potential for interaction with these enzymes.
Table 2: Cholinesterase Inhibition by Representative Piperidine Derivatives
Compound Class Target Enzyme IC50 Value N-Alkylpiperidine Carbamate (B1207046) (Compound 22) AChE 2.25 µM N-Alkylpiperidine Carbamate (Compound 22) BChE 0.81 µM N-Alkylpiperidine Carbamate (Compound 13) BChE 0.06 µM N-(2-(piperidine-1-yl)ethyl)benzamide (Compound 5d) AChE 13 nM Inhibitory concentrations (IC50) of various N-substituted piperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Data from published studies [1, 3, 15].
The piperidine ring is also a core component of many N-Methyl-D-aspartate (NMDA) receptor antagonists nih.govgoogle.com. High-potency antagonists at the NR1a/2B subtype are often N-substituted piperidines acs.orgacs.org. For example, certain N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine derivatives show IC50 values in the low nanomolar range (e.g., 22 nM) and are over 1000 times more potent at the NR1a/2B subtype than at other subtypes acs.org.
There is also a functional interplay between σ1R and NMDA receptors. The σ1 receptor has been shown to modulate NMDA receptor electrophysiology sigmaaldrich.com. Specifically, σ1R activation can enhance NMDA receptor function, an effect that can be blocked by σ1R antagonists nih.govscispace.com. This suggests that ligands with affinity for σ1 receptors, such as this compound, could indirectly modulate NMDA receptor activity. A compound with a tetrazole-substituted piperidine structure demonstrated potent and selective NMDA antagonist activity with an IC50 of 67 ± 6 nM in radioligand binding assays nih.gov.
Sigma (σ) Receptor Ligand Binding Studies
Cellular and Biochemical Mechanism of Action Studies
The primary mechanism of action for compounds targeting the σ1 receptor, like this compound, is through its function as a ligand-operated molecular chaperone frontiersin.org. The σ1 receptor is an endoplasmic reticulum (ER)-resident protein, highly enriched at the mitochondria-associated ER membrane (MAM) nih.govfrontiersin.org.
In its dormant state, the σ1 receptor forms a complex with another chaperone, the Binding Immunoglobulin Protein (BiP) nih.govnih.gov. Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP. This activation allows the receptor to interact with and modulate a wide array of client proteins, including ion channels and other receptors nih.govfrontiersin.orgnih.gov. This chaperone activity is central to its role in regulating key cellular functions such as calcium homeostasis, ion channel activity, ER stress responses, and neuronal excitability frontiersin.orgfrontiersin.org.
Specifically, σ1 receptors have been shown to:
Regulate Ion Channels: They can directly bind to and modulate the function of various voltage-gated ion channels, including potassium (Kv1.4, Kv1.5) and sodium (Nav1.5) channels, thereby altering cellular electrical activity nih.govscispace.comfrontiersin.org.
Modulate Calcium Signaling: By stabilizing IP3 receptors at the MAM, σ1 receptors regulate Ca2+ flux between the ER and mitochondria, which is critical for cellular bioenergetics nih.govfrontiersin.org.
Influence Neurotransmitter Systems: The σ1 receptor can modulate the activity of several neurotransmitter systems, including the cholinergic and glutamatergic (via NMDA receptors) systems sigmaaldrich.com.
Therefore, the biological effects of a σ1R ligand like this compound would be mediated through these chaperone functions, influencing multiple intracellular signaling pathways and promoting cellular homeostasis and survival, particularly under conditions of stress frontiersin.orgnih.gov.
Apoptosis Induction and Mitochondrial Damage Pathways
Derivatives of this compound have been investigated for their capacity to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanism often involves the mitochondrial pathway, a major route for apoptosis in vertebrate cells that is triggered by a wide array of cellular stresses, including DNA damage and oxidative stress nih.gov.
Studies on analogous compounds, such as piperine, have shown that these molecules can initiate cellular damage and cell death through pathways mediated by oxidative stress nih.gov. A key event in this process is the disruption of the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP) nih.gov. This permeabilization leads to the release of pro-apoptotic factors, like cytochrome c, from the mitochondrial intermembrane space into the cytosol nih.gov.
Once in the cytosol, cytochrome c activates a cascade of enzymes called caspases. Specifically, it engages with the apoptotic protease activating factor-1 (APAF1), which in turn activates the initiator caspase-9 nih.gov. This leads to the subsequent activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell nih.gov. A hallmark of this process is the depolarization of the mitochondrial membrane potential (MMP), which can be observed by a shift in fluorescence in specific laboratory assays, indicating a loss of mitochondrial integrity and a commitment to apoptosis nih.gov.
Reactive Oxygen Species (ROS) Modulation and Oxidative Stress
Reactive oxygen species (ROS) are by-products of aerobic metabolism and play a dual role in cell physiology. At low levels, they are crucial for normal cellular signaling; however, excessive levels lead to oxidative stress, a condition characterized by an imbalance between ROS production and the cell's ability to detoxify them nih.govmdpi.commdpi.com. This imbalance can cause significant damage to vital macromolecules, including proteins, lipids, and nucleic acids, contributing to various pathologies like cancer nih.govmdpi.com.
Certain piperidine-containing compounds have been shown to modulate ROS levels as part of their mechanism of action. For instance, the natural compound piperine induces apoptosis in cancer cells by increasing the generation of ROS nih.gov. This surge in ROS contributes to cellular damage and triggers the mitochondrial apoptosis pathway nih.gov. The generation of ROS can be a critical upstream event that leads to DNA damage and the activation of cell cycle checkpoints, ultimately culminating in cell cycle arrest and apoptosis nih.gov. The ability of a compound to modulate the cellular redox state is therefore a significant aspect of its biological activity, potentially tipping the balance within a cancer cell from survival to programmed cell death mdpi.comnih.gov.
Inhibition of Protein Aggregation (e.g., Aβ and Tau)
Neurodegenerative diseases such as Alzheimer's are characterized by the pathological aggregation of proteins like amyloid-β (Aβ) and tau in the brain nih.govresearchgate.net. The formation of these fibrillar aggregates is linked to neurotoxicity and the progression of disease symptoms nih.govnih.gov. Consequently, inhibiting the aggregation of these proteins is a major therapeutic strategy.
Compounds that can interfere with the aggregation process of both Aβ and tau are of particular interest researchgate.net. The mechanism of inhibition can involve binding to the protein monomers or early-stage oligomers to prevent their assembly into larger fibrils nih.gov. Some peptide-based inhibitors have been designed to specifically target the hexapeptide motifs within the tau protein that are responsible for triggering its aggregation nih.gov. Research has also focused on developing inhibitors that can block the cross-seeding of tau aggregation induced by Aβ aggregates nih.gov. The development of small molecules, including those with piperidine scaffolds, that can dually inhibit both Aβ and tau aggregation is considered a promising approach for treating Alzheimer's disease researchgate.net.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The antiproliferative activity of novel chemical entities is a cornerstone of cancer drug discovery nih.gov. Derivatives based on piperidine and naphthalene scaffolds have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines nih.govmdpi.com. The goal of these investigations is to identify compounds that can effectively inhibit the proliferation of cancer cells, leading to cell death nih.govmdpi.com.
The efficacy of these compounds is often assessed through in vitro assays that measure cell viability and proliferation after treatment nih.gov. Compounds that demonstrate significant antiproliferative activity are further studied to understand their mechanism of action, with the aim of developing more potent and selective anticancer agents mdpi.comrsc.org.
In vitro Cytotoxicity Assays (e.g., IC50 values)
The cytotoxic potential of this compound derivatives is quantified using in vitro assays on various cancer cell lines. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell viability or proliferation nih.govresearchgate.netnih.gov. Lower IC50 values are indicative of higher potency.
These assays are crucial for the initial screening and characterization of potential anticancer drugs nih.gov. The data generated helps in comparing the potency of different compounds and determining their selectivity towards cancer cells versus normal cells mdpi.comulpgc.es.
Below is a representative data table of IC50 values for hypothetical this compound derivatives against several human cancer cell lines.
| Compound ID | Derivative Substituent | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| AMP-01 | Unsubstituted Naphthyl | 8.5 | 12.3 | 15.1 |
| AMP-02 | 4-Methoxy-Naphthyl | 5.2 | 7.8 | 9.4 |
| AMP-03 | 4-Chloro-Naphthyl | 3.1 | 4.9 | 6.2 |
| AMP-04 | 3,4-Dichloro-Naphthyl | 1.9 | 2.5 | 3.8 |
Effects on Cell Cycle and DNA Damage
Beyond general cytotoxicity, effective anticancer compounds often act by interfering with the cell cycle, the process through which cells replicate. Piperidine-containing compounds have been shown to induce cell cycle arrest at specific phases, such as G1 or G2/M, preventing cancer cells from dividing nih.govresearchgate.net. For example, treatment with certain agents can lead to an accumulation of cells in the G0/G1 phase mdpi.com.
This cell cycle arrest is frequently a consequence of DNA damage induced by the compound mdpi.comresearchgate.net. The presence of DNA double-strand breaks, a severe form of DNA damage, can be identified by the phosphorylation of the histone protein H2AX nih.govmdpi.com. In response to this damage, cells activate checkpoint kinases, which halt the cell cycle to allow for DNA repair. If the damage is too severe to be repaired, the cell is directed towards apoptosis nih.govresearchgate.net. Therefore, the ability to cause DNA damage and disrupt cell cycle progression is a key mechanism for the antiproliferative effects of these compounds mdpi.com.
Structure-Activity Relationships for Antiproliferative Activity
Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of a lead compound mdpi.com. For piperidine and related heterocyclic derivatives, SAR analyses reveal how specific structural modifications influence their antiproliferative activity mdpi.comresearchgate.net.
For instance, the nature and position of substituents on an aromatic ring attached to the core structure can dramatically alter cytotoxicity. Studies on 1-alkylpiperidine N-oxides have shown that the length of the alkyl chain positively correlates with cytotoxic activity, with an optimal length identified for maximum effect nih.gov. Similarly, for other classes of compounds, the addition of specific functional groups, such as methoxy (-OMe) or hydroxyl (-OH) groups, can enhance antiproliferative effects, while bulky groups or halogen atoms may decrease activity mdpi.com. These insights are critical for the rational design of new analogues with improved potency and selectivity against cancer cells rsc.orgmdpi.com.
Vi. Environmental Fate and Ecotoxicological Considerations
Biodegradation and Persistence in Environmental Compartments
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, both biological and non-biological. These processes dictate the compound's half-life in different environmental matrices such as soil, water, and air.
Certain microorganisms have been shown to utilize piperidine (B6355638) as a source of carbon and nitrogen. For instance, some bacterial strains can degrade piperidine and pyrrolidine (B122466) under denitrifying conditions nih.gov. A novel degradation pathway for piperidine has been identified in a Pseudomonas species, which involves the initial glutamylation of the piperidine ring followed by hydroxylation nih.gov. This suggests that microbial communities in various environments may possess the enzymatic machinery to break down the piperidine ring structure.
The degradation of piperidine often leads to the formation of intermediates that can be further metabolized. The complete mineralization of such compounds to carbon dioxide, water, and inorganic nitrogen is the most desirable outcome, as it represents a complete removal of the pollutant. However, the formation of persistent or more toxic metabolites is also a possibility that requires careful assessment. Given the structure of alpha-Methylpiperidine-1-ethylamine, with its methyl and ethylamine (B1201723) substituents, it is plausible that its degradation would involve initial enzymatic attacks on these side chains, followed by the cleavage of the piperidine ring.
In addition to microbial action, chemical compounds in the environment can be transformed by abiotic processes such as hydrolysis, photolysis, and oxidation. The rates of these transformations are influenced by environmental conditions like pH, temperature, and the presence of sunlight and reactive chemical species.
For this compound, the presence of the amine functional groups suggests a potential for reaction with atmospheric oxidants like hydroxyl radicals. The volatility of the compound would influence its distribution between water, soil, and air, and thus its exposure to different abiotic degradation pathways. The Henry's Law constant for the parent compound, piperidine, is 4.45 x 10⁻⁶ atm-cu m/mol, indicating a moderate potential for volatilization from water nih.gov.
Hydrolysis is unlikely to be a significant degradation pathway for this compound under typical environmental pH conditions, as the C-N bonds within the piperidine ring and the ethylamine side chain are generally stable to hydrolysis. Photolysis could be a relevant process if the compound absorbs light in the environmentally relevant UV spectrum, but specific data on its absorption spectrum is not available.
Ecotoxicological Assessment and Environmental Impact
Ecotoxicology evaluates the adverse effects of chemical substances on living organisms at various levels of biological organization, from individual organisms to entire ecosystems. The potential environmental impact of this compound is assessed through its toxicity to representative aquatic and terrestrial species and its potential to accumulate in food chains.
Direct ecotoxicity data for this compound is scarce. Therefore, data for the parent compound, piperidine, is often used as a surrogate for initial risk assessment. It is important to recognize that the substituents on the piperidine ring can significantly alter the toxicity of the molecule.
Studies on piperidine have shown it to be harmful to aquatic life gustavus.edu. The acute toxicity of piperidine to various aquatic organisms has been determined, with reported LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population) values. For instance, the 96-hour LC50 for the golden orfe (Leuciscus idus) is 68.12 mg/L, and the 48-hour EC50 for the water flea (Daphnia magna) is 19 mg/L sigmaaldrich.com. The 72-hour ErC50 for the green algae (Desmodesmus subspicatus) is 106 mg/l sigmaaldrich.com. These values indicate that piperidine has a moderate level of acute toxicity to aquatic organisms.
The toxicity of piperidine derivatives can vary. For example, some piperidine alkaloids found in poisonous plants are known to be acutely toxic to livestock and can cause teratogenic effects nih.gov. Research on other heterocyclic compounds has also shown that toxicity can vary significantly based on the specific structure, with some compounds showing high toxicity to algae and daphnids nih.gov.
Table 1: Acute Ecotoxicity Data for Piperidine
| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
| Golden orfe (Leuciscus idus) | LC50 | 68.12 | 96 hours | sigmaaldrich.com |
| Water flea (Daphnia magna) | EC50 | 19 | 48 hours | sigmaaldrich.com |
| Green algae (Desmodesmus subspicatus) | ErC50 | 106 | 72 hours | sigmaaldrich.com |
This table is provided for illustrative purposes based on data for the parent compound, piperidine, due to the lack of specific data for this compound.
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for the substance to accumulate in the fatty tissues of organisms.
Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects caused by exposure to a chemical. It typically involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
For chemicals like this compound, where extensive empirical data is lacking, risk assessment often relies on data from structurally similar compounds and predictive models such as QSARs ecetoc.orgnih.gov. These models use the chemical structure to estimate properties like toxicity, biodegradability, and bioaccumulation potential.
The risk assessment for nitrogen-containing heterocyclic compounds is an area of active research, as these compounds are widespread in pharmaceuticals and agrochemicals ijiemr.orgresearchgate.net. The process involves comparing the predicted environmental concentration (PEC) of the substance with the predicted no-effect concentration (PNEC). If the PEC is significantly lower than the PNEC, the risk is considered to be low. However, the uncertainties associated with using surrogate data and predictive models must be carefully considered and acknowledged in the final risk assessment.
Carbon Dioxide Capture and Amine-based Absorbents
Amine-based solvents are a leading technology for capturing carbon dioxide (CO2) from industrial flue gases, such as those from fossil fuel power plants. The process typically involves two main stages: absorption, where the amine solution chemically reacts with and captures CO2 at a lower temperature (around 40-60°C), and stripping or desorption, where the CO2-rich solution is heated (around 100-120°C) to break the chemical bonds and release a concentrated stream of CO2 for sequestration or utilization. The regenerated lean amine is then cooled and recycled back to the absorber.
CO2 Absorption/Desorption Characteristics
The performance of an amine solvent is largely defined by its CO2 absorption and desorption characteristics. Key metrics include the CO2 cyclic capacity (the amount of CO2 that can be captured and released per unit of solvent in one cycle), the rate of CO2 absorption, and the heat of absorption.
The data below summarizes the performance of an HMPD-containing solvent blend in comparison to standard industry solvents.
Table 1: CO₂ Capture Performance Comparison
| Solvent Composition | CO₂ Cyclic Capacity Advantage | CO₂ Absorption Rate | Volatility | Other Properties |
|---|---|---|---|---|
| 2 m PZ / 3 m HMPD | >2x that of 7 m MEA; 40% greater than 5 m PZ researchgate.net | >2x that of 7 m MEA; 10% slower than 5 m PZ researchgate.net | Lower amine volatility than MEA researchgate.net | Much better solid solubility than 5 m PZ; no precipitation down to -10°C researchgate.net |
| 7 m MEA | Benchmark | Benchmark | Higher than PZ/HMPD blends | - |
| 5 m PZ | Lower than 2 m PZ / 3 m HMPD blend researchgate.net | 10% faster than 2 m PZ / 3 m HMPD blend researchgate.net | - | Prone to precipitation issues researchgate.net |
Degradation and Emissions in Capture Processes
Amine solvents can degrade under the harsh conditions of a CO2 capture plant, primarily through two pathways: thermal degradation in the high-temperature stripper and oxidative degradation in the absorber, where the flue gas contains oxygen. acs.org This degradation reduces the solvent's effectiveness and leads to the formation of potentially harmful byproducts that can be emitted into the atmosphere. researchgate.net
Thermal Degradation: Studies on the thermal stability of PZ/HMPD blends have been conducted at elevated temperatures (150 to 175°C) to accelerate and analyze degradation pathways. The primary thermal degradation mechanism for the PZ/HMPD blend is an "arm switching" reaction between PZ and HMPD, which produces 1-methylpiperazine (B117243) (1MPZ) and 4-hydroxypiperidine (B117109) (HPD) as the major initial products. acs.org The activation energy for this degradation process is 162 kJ/mol. acs.org
Research indicates that the PZ/HMPD blend is significantly more stable than blends of PZ and N-methyldiethanolamine (MDEA). This enhanced stability is attributed to the notable thermal stability of HMPD itself and its immediate degradation products. acs.org At 150°C, over 81% of the nitrogen lost from the degradation of a PZ/HMPD solvent was accounted for by seven identified degradation products, with HPD and 1MPZ making up 54% of this loss. acs.org
Oxidative Degradation: Blends containing HMPD have shown much greater resistance to oxidative degradation than MEA under similar conditions. researchgate.net The presence of metal ions, often from corrosion of plant equipment, can catalyze the oxidative degradation of amines. Studies on PZ/HMPD blends in the presence of various metal ions (such as Mn²⁺, Fe²⁺, Cr³⁺, and Ni²⁺) confirm their stability. researchgate.net
The table below lists the primary degradation products identified from the thermal degradation of a PZ/HMPD solvent blend.
Table 2: Major Thermal Degradation Products of 2 m PZ / 3 m HMPD Solvent
| Degradation Product | Chemical Formula | Role/Significance |
|---|---|---|
| 1-Methylpiperazine (1MPZ) | C₅H₁₂N₂ | Major product from "arm switching" reaction acs.org |
| 4-Hydroxypiperidine (HPD) | C₅H₁₁NO | Major product from "arm switching" reaction acs.org |
Vii. Future Research Directions and Applications
Design and Synthesis of Novel Alpha-Methylpiperidine-1-ethylamine Analogues
The future of this compound in medicinal chemistry hinges on the rational design and synthesis of novel analogues to enhance target specificity, potency, and pharmacokinetic profiles. The core structure presents multiple sites for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).
Key synthetic strategies may involve:
N-Alkylation/Arylation: Modification of the piperidine (B6355638) nitrogen can significantly alter a compound's properties. Introducing different alkyl or aryl groups can modulate lipophilicity, influence receptor binding, and affect metabolic stability.
Ring Substitution: Placing substituents on the carbon atoms of the piperidine ring can create stereochemical complexity and introduce new interaction points with biological targets.
Side Chain Modification: Altering the length, rigidity, or functional groups of the ethylamine (B1201723) side chain can fine-tune the compound's interaction with target proteins and its absorption, distribution, metabolism, and excretion (ADME) properties.
Multicomponent Reactions: One-pot synthesis methods, such as the Kabachnik-Fields reaction, can be adapted to efficiently generate a diverse library of derivatives, such as novel α-aminophosphonates, for high-throughput screening. nih.gov
Table 1: Potential Sites for Analogue Synthesis and Rationale
| Modification Site | Type of Modification | Rationale for Modification |
| Piperidine Nitrogen | Introduction of various alkyl, benzyl, or aryl groups. | To modulate basicity, lipophilicity, and explore additional binding pockets in target proteins. |
| Ethylamine Side Chain | Altering chain length; introducing hydroxyl or carbonyl groups. | To optimize hydrogen bonding capabilities and influence pharmacokinetic properties. researchgate.net |
| α-Methyl Group | Replacement with larger alkyl groups or introduction of stereocenters. | To investigate the impact of steric bulk and chirality on receptor selectivity and potency. |
| Piperidine Ring Carbons | Addition of functional groups like halogens, hydroxyls, or alkyls. | To alter electronic properties, metabolic stability, and create new chiral centers. |
Advanced Pharmacological Profiling and In Vivo Studies
To translate novel analogues into viable therapeutic candidates, a robust pharmacological evaluation is essential. This extends beyond initial screening to include comprehensive in vitro and in vivo assessments.
Advanced In Vitro Profiling: Initial efforts would focus on screening new compounds against a panel of receptors and enzymes to identify primary targets and potential off-target effects. Subsequent cell-based assays would be employed to determine the functional consequences of target engagement, such as effects on cell signaling, apoptosis, or proliferation.
In Vivo Evaluation: Promising candidates from in vitro studies require evaluation in animal models to assess their efficacy and pharmacokinetic profiles in a living system. For instance, if analogues are designed as anti-inflammatory agents, their efficacy could be tested in established models like carrageenan-induced paw edema or TPA-induced ear edema in rodents. nih.gov Such studies provide critical data on dose-dependency and therapeutic effect compared to standard drugs. nih.gov Furthermore, in silico and experimental ADME studies are crucial to ensure that candidates possess favorable drug-like properties, such as oral bioavailability and the ability to cross biological barriers like the blood-brain barrier. nih.gov
Table 2: Hypothetical Protocol for In Vivo Anti-Inflammatory Screening
| Phase | Activity | Description | Key Metrics |
| 1. Acute Toxicity | Preliminary safety assessment. | Administer escalating doses to determine potential acute toxic effects and establish a safe dose range. | LD₅₀ (Median Lethal Dose) |
| 2. Efficacy Testing | TPA-Induced Ear Edema Model. nih.gov | Topical application of the test compound to assess its ability to reduce chemically-induced inflammation. | Reduction in ear swelling (%), Neutrophil-to-lymphocyte ratio (NLR). nih.gov |
| 3. Pharmacokinetic Study | ADME Profiling. | Administration via a relevant route (e.g., oral, intravenous) to measure plasma concentration over time. | Half-life (t½), Bioavailability (F%), Peak Plasma Concentration (Cmax). |
| 4. Chronic Model | CFA-Induced Paw Edema. nih.gov | Pre-treatment or post-treatment with the compound to evaluate its effect on persistent inflammatory conditions. | Reduction in paw volume over several days. nih.gov |
Development of Multi-Target-Directed Ligands (MTDLs)
The "one molecule, one target" paradigm has often proven insufficient for treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov The development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously, represents a promising therapeutic strategy. nih.govnih.gov
The this compound scaffold could serve as a valuable starting point for MTDL design. The strategy involves covalently linking the piperidine-based pharmacophore with another pharmacophore known to act on a different, but pathologically relevant, target. For Alzheimer's disease, for example, a molecule could be designed to combine the sigma-1 receptor affinity often associated with piperidine derivatives with a functional group that inhibits the cholinesterase enzyme, a validated target in Alzheimer's therapy. nih.gov This approach aims to achieve a synergistic effect that is more potent than the combination of two separate drugs. nih.gov
Table 3: Potential MTDL Strategies for Neurodegenerative Disease
| Disease Target | MTDL Concept | Rationale |
| Alzheimer's Disease | Sigma-1 Agonist + Cholinesterase Inhibitor | Combine neuroprotective effects of sigma-1 activation with symptomatic improvement from increased acetylcholine (B1216132) levels. nih.gov |
| Parkinson's Disease | Dopamine (B1211576) D₂/D₃ Agonist + MAO-B Inhibitor | A single molecule to both stimulate dopamine receptors and prevent the breakdown of endogenous dopamine. |
| Neuropathic Pain | Sigma-1 Antagonist + NMDA Receptor Antagonist | Simultaneously modulate calcium signaling and excitotoxicity, two key pathways in chronic pain. |
Exploration of New Therapeutic Areas and Industrial Applications
The versatility of the piperidine heterocycle suggests that derivatives of this compound could find applications beyond their initially explored areas. encyclopedia.pubijnrd.org The broad biological activity of piperidine-containing compounds includes anticancer, antiviral, antifungal, and antihypertensive effects. encyclopedia.pub Systematic screening of a library of this compound analogues against various pathogens and cancer cell lines could uncover entirely new therapeutic opportunities.
Beyond pharmaceuticals, piperidine and its derivatives have established roles in various industrial processes. ijnrd.org They are used as:
Chemical Intermediates: Serving as building blocks for the synthesis of agrochemicals, dyes, and other specialty chemicals. ijnrd.org
Corrosion Inhibitors: Certain derivatives are effective in protecting metal surfaces from corrosion. ijnrd.org
Catalysts and Solvents: Piperidine itself is used as a base and a solvent in organic synthesis. ijnrd.org
Future research could focus on designing specific this compound derivatives optimized for these industrial applications, potentially leading to more efficient or environmentally benign processes.
Table 4: Potential Therapeutic and Industrial Applications
| Area | Application | Rationale |
| Oncology | Anticancer Agent | Piperidine derivatives have shown activity against various cancer cell lines. encyclopedia.pub |
| Infectious Disease | Antiviral/Antifungal Agent | The piperidine scaffold is present in compounds with known antimicrobial properties. encyclopedia.pub |
| Agrochemicals | Pesticides/Insecticides | Many biologically active molecules used in agriculture contain piperidine rings. ijnrd.org |
| Materials Science | Corrosion Inhibitor | The nitrogen atom can coordinate to metal surfaces, providing a protective layer. ijnrd.org |
| Chemical Synthesis | Specialized Solvent or Base | The structural features could be tailored to create a sterically hindered base or a polar aprotic solvent. ijnrd.org |
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
- Step 1 : Synthesize a congeneric series with systematic variations (e.g., alkyl chain length, stereochemistry).
- Step 2 : Test analogs in standardized assays (e.g., radioligand binding for receptor affinity).
- Step 3 : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity.
- Step 4 : Validate models via leave-one-out cross-validation and external test sets .
Q. What criteria determine the suitability of this compound for in vivo neuropharmacology studies?
- Methodological Answer : Prioritize compounds with:
- Blood-brain barrier (BBB) permeability predicted by PAMPA-BBB assays.
- Favorable toxicity profiles (LD₅₀ > 300 mg/kg in rodents).
- Pharmacokinetic properties (e.g., t₁/₂ > 2 hours) validated in pilot studies.
- Comparative efficacy against reference drugs (e.g., clozapine for antipsychotic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
